molecular formula C15H21BrN2O3 B4111709 2-(4-bromophenoxy)-N-[2-(4-morpholinyl)ethyl]propanamide

2-(4-bromophenoxy)-N-[2-(4-morpholinyl)ethyl]propanamide

Cat. No.: B4111709
M. Wt: 357.24 g/mol
InChI Key: VUTSWKPHVFFHQY-UHFFFAOYSA-N
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Description

The compound is an amide derivative, which typically consists of a carbonyl group (C=O) attached to a nitrogen atom, with a 4-bromophenoxy group and a 2-(4-morpholinyl)ethyl group attached to the nitrogen atom . Amides are common in a wide range of applications, including in the synthesis of pharmaceuticals and polymers .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, amides are typically synthesized through the reaction of an acid chloride or an ester with an amine . The 4-bromophenoxy group and the 2-(4-morpholinyl)ethyl group would likely be added in separate steps, possibly through nucleophilic substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely show the amide group as the central functional group, with the 4-bromophenoxy group and the 2-(4-morpholinyl)ethyl group attached to the nitrogen atom . The bromine atom on the phenoxy group is a heavy atom that could significantly influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

Amides can undergo a variety of chemical reactions. One common reaction is hydrolysis, where the amide bond is broken to form a carboxylic acid and an amine . The presence of the bromine atom on the phenoxy group could make this compound more reactive in certain conditions, as bromine is a good leaving group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the amide group can form hydrogen bonds, which could increase the compound’s solubility in water . The bromine atom is heavy and polarizable, which could influence the compound’s density, boiling point, and other properties .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a pharmaceutical, it could interact with biological targets such as enzymes or receptors . The morpholinyl group is a common feature in many drugs and can influence the compound’s solubility, stability, and biological activity .

Safety and Hazards

The safety and hazards of this compound would depend on its specific properties and uses. As with any chemical, appropriate safety measures should be taken when handling it. This includes using personal protective equipment and following safe laboratory practices .

Future Directions

The future directions for this compound could involve further studies to better understand its properties and potential applications. This could include computational studies to predict its properties, synthetic studies to optimize its production, and biological studies to investigate its activity .

Properties

IUPAC Name

2-(4-bromophenoxy)-N-(2-morpholin-4-ylethyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrN2O3/c1-12(21-14-4-2-13(16)3-5-14)15(19)17-6-7-18-8-10-20-11-9-18/h2-5,12H,6-11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUTSWKPHVFFHQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCN1CCOCC1)OC2=CC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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